潘诺林

描述

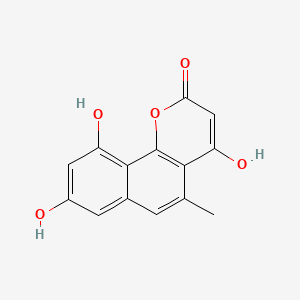

Pannorin is a naphthopyrone that has been isolated from various fungi, including Penicillium sp. and Chrysosporium pannorum . It has been found to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis .

Synthesis Analysis

Pannorin has been isolated from a culture broth of Chrysosporium pannorum Ml0539 by solvent extraction, Bio-Gel P-6 column chromatography, and reverse phase HPLC (Silica ODS) . It has also been isolated from Penicillium sp. SG-W3 .Molecular Structure Analysis

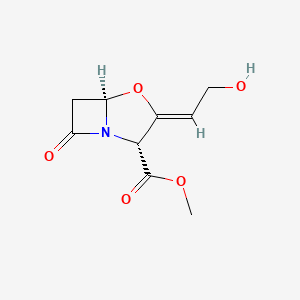

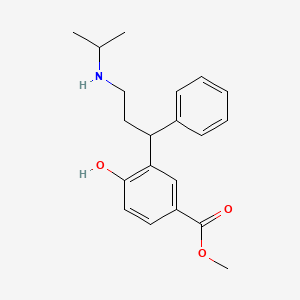

The molecular formula of Pannorin is C14H10O5 . The 1H NMR spectrum displayed three aromatic signals, an olefin signal, a methoxy singlet, one methyl singlet, and a pair of doublets .Chemical Reactions Analysis

The NMR chemical shifts for meta‐coupled aromatic protons indicated the presence of oxygenated substituents on carbons adjacent to these positions .Physical and Chemical Properties Analysis

Pannorin is a yellow amorphous solid . It is soluble in methanol and ethanol but not in water .科学研究应用

潘诺林作为 HMG-CoA 还原酶的抑制剂

潘诺林是一种从黄孢菌中分离出的化合物,已被确认为 3-羟基-3-甲基戊二酰辅酶 A (HMG-CoA) 还原酶的有效抑制剂。该酶在胆固醇合成中起着至关重要的作用。潘诺林在 160 µM 的浓度下显示出抑制 HMG-CoA 还原酶和体外固醇合成 50% 的能力,使其成为胆固醇管理和相关疾病潜在治疗应用的关注对象 (Ogawa et al., 1991)。

潘诺林作为 GSK-3β 抑制剂

潘诺林也被报道为糖原合酶激酶 3β (GSK-3β) 的有希望的抑制剂,GSK-3β 是一种参与包括 2 型糖尿病、神经系统疾病和癌症在内的多种疾病信号通路的酶。该化合物表现出亚 μM IC50 值,表明其作为治疗广泛疾病的候选药物的潜力。考虑到 GSK-3β 在各种病理过程中发挥的关键作用,这一发现具有重要意义 (Wiese et al., 2016)。

潘诺林 C 和抗菌活性

从内生真菌曲霉中分离出的潘诺林衍生物潘诺林 C 对金黄色葡萄球菌表现出较弱的抗菌活性。这表明潘诺林衍生物在开发新的抗菌剂方面具有潜在应用,尽管需要进一步研究以了解其全部潜力和作用机制 (Wu et al., 2021)。

作用机制

属性

IUPAC Name |

4,8,10-trihydroxy-5-methylbenzo[h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7-3-8(15)4-9(16)13(7)14-12(6)10(17)5-11(18)19-14/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYCWSZWYNTGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C3=C1C(=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160035 | |

| Record name | Pannorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137023-81-5 | |

| Record name | Pannorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137023-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pannorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137023815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pannorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of pannorin?

A1: Pannorin acts as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [, ]. This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, pannorin effectively reduces cholesterol production within cells [, ].

Q2: What is the chemical structure of pannorin and are there any notable structural features?

A2: Pannorin is characterized as a naphthopyrone, a class of compounds featuring fused naphthalene and pyrone ring systems. Its full chemical name is 4,8,10-trihydroxy-5-methyl-2H-naphtho[1,2-b]pyran-2-one []. This highly oxygenated structure is also observed in other natural products like alternariol and alternariol-9-methylether, which exhibit inhibitory activity against glycogen-synthase-kinase 3β (GSK-3β) [].

Q3: Have any studies investigated the structure-activity relationship (SAR) of pannorin or related compounds?

A3: While specific SAR studies focusing on pannorin are limited in the provided research, the structural similarity between pannorin, alternariol, and alternariol-9-methylether, alongside their shared ability to inhibit enzymes (HMG-CoA reductase and GSK-3β respectively) [, ], suggests that the benzocoumarin core structure may be crucial for their biological activity. Further research is needed to confirm this hypothesis and explore the impact of specific substituents on activity and selectivity.

Q4: What analytical techniques have been employed to characterize and quantify pannorin?

A4: The isolation of pannorin from fungal cultures typically involves a combination of solvent extraction, chromatographic techniques (Bio-Gel P-6 column chromatography, HPLC), and spectroscopic analyses [, ]. Researchers utilize spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), to elucidate the structure of pannorin and its derivatives [, ].

Q5: Beyond cholesterol reduction, have other potential applications of pannorin been explored?

A5: Research indicates that pannorin, isolated from a marine Penicillium sp., exhibits selective inhibition of monoamine oxidase A (MAO-A) []. MAO-A is an enzyme involved in the breakdown of neurotransmitters, and its selective inhibition is a therapeutic target for conditions like depression and Parkinson's disease. This finding suggests that pannorin may have therapeutic potential beyond cholesterol management.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)